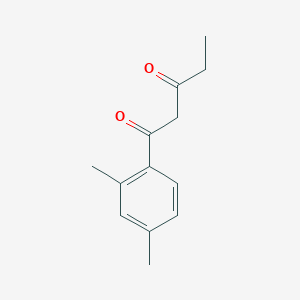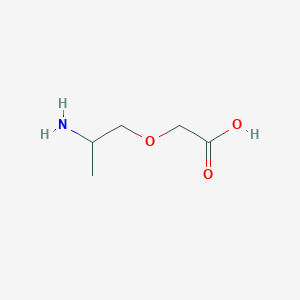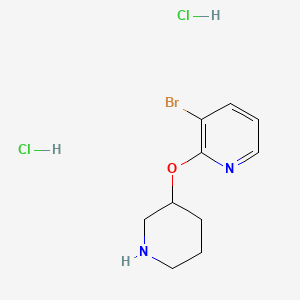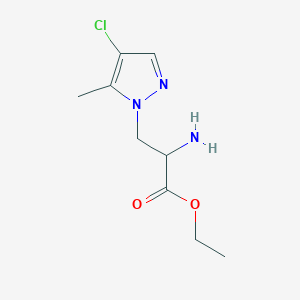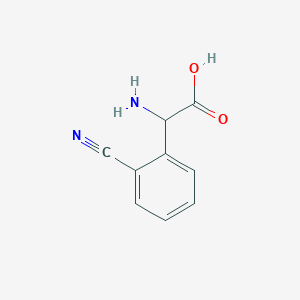
2-Amino-2-(2-cyanophenyl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
DL-2-Cyanophenylglycine is an organic compound with the molecular formula C9H8N2O2 and a molar mass of 176.17 g/mol It is a derivative of phenylglycine, where a cyano group is attached to the phenyl ring
准备方法
The synthesis of DL-2-Cyanophenylglycine can be achieved through several methods. One common approach involves the reaction of benzaldehyde with liquid cyanide in the presence of ammonium bicarbonate . The reaction is carried out in a cyaniding synthesis reactor, where the temperature is gradually increased to 45-55°C, and the liquid cyanide is added dropwise. The temperature is then raised to 90-100°C, and the reaction mixture is maintained at this temperature for three hours. The product is obtained after hydrolyzing, decolorizing, filtering, and neutralizing the reaction mixture .
化学反应分析
DL-2-Cyanophenylglycine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of DL-2-Cyanophenylglycine can lead to the formation of carboxylic acids, while reduction can yield amines .
科学研究应用
DL-2-Cyanophenylglycine has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of various organic compounds. In biology, it serves as a precursor for the synthesis of amino acids and peptides. In medicine, DL-2-Cyanophenylglycine derivatives have been studied for their potential as reversible inhibitors of lysine-specific demethylase 1, an enzyme involved in the regulation of gene expression . Additionally, this compound has applications in the pharmaceutical industry as an intermediate in the synthesis of drugs and other bioactive molecules .
作用机制
The mechanism of action of DL-2-Cyanophenylglycine involves its interaction with specific molecular targets and pathways. For instance, its derivatives can act as reversible inhibitors of lysine-specific demethylase 1 by binding to the active site of the enzyme and preventing its catalytic activity . This inhibition can lead to changes in gene expression and cellular function, making DL-2-Cyanophenylglycine derivatives potential therapeutic agents for various diseases.
相似化合物的比较
DL-2-Cyanophenylglycine can be compared with other similar compounds, such as DL-phenylglycine and 2-chlorophenylglycine. While DL-phenylglycine lacks the cyano group, 2-chlorophenylglycine has a chlorine atom instead of a cyano group attached to the phenyl ring . The presence of the cyano group in DL-2-Cyanophenylglycine imparts unique chemical properties, such as increased reactivity and potential for forming hydrogen bonds, which can influence its behavior in chemical reactions and biological systems .
Conclusion
DL-2-Cyanophenylglycine is a versatile compound with significant potential in various fields of scientific research. Its unique chemical properties and ability to undergo diverse reactions make it a valuable building block for the synthesis of complex organic molecules. Additionally, its derivatives have shown promise as therapeutic agents, highlighting the importance of continued research on this compound.
属性
分子式 |
C9H8N2O2 |
|---|---|
分子量 |
176.17 g/mol |
IUPAC 名称 |
2-amino-2-(2-cyanophenyl)acetic acid |
InChI |
InChI=1S/C9H8N2O2/c10-5-6-3-1-2-4-7(6)8(11)9(12)13/h1-4,8H,11H2,(H,12,13) |
InChI 键 |
KTHUCEHYFTXPEH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C#N)C(C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


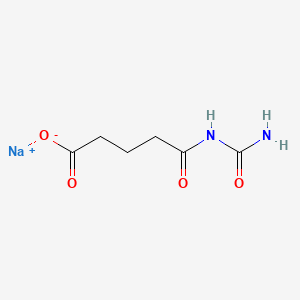
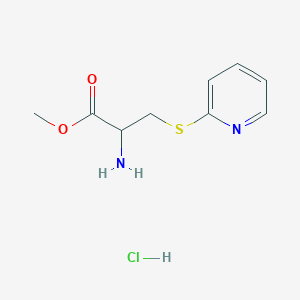
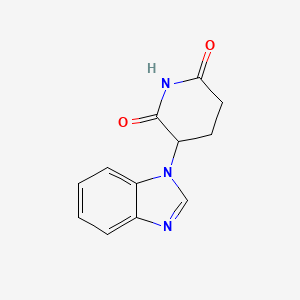

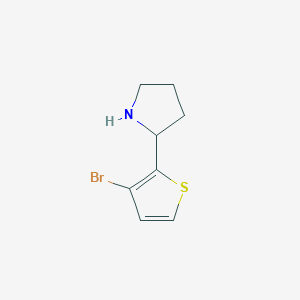
![3-[Benzyl(methyl)amino]piperidine-2,6-dione](/img/structure/B13547507.png)

![N-{[4-(aminomethyl)phenyl]methyl}-3-methyl-8-thiabicyclo[3.2.1]octane-3-carboxamidehydrochloride](/img/structure/B13547521.png)
![2-amino-5H,6H,7H-pyrrolo[1,2-a]imidazole-3-carboxylic acid](/img/structure/B13547538.png)
